molecular formula C23H31N5O2S B11054321 Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate

Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate

Cat. No.: B11054321
M. Wt: 441.6 g/mol
InChI Key: RZELTGIHQUMONU-UHFFFAOYSA-N
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Description

ETHYL 4-[({[1-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes a pyrimidinyl group, a piperidyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({[1-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)-4-PIPERIDINE with ethyl 4-aminobenzoate in the presence of a carbothioylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({[1-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl and piperidyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like DMSO or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[({[1-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[({[1-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure with a morpholinopropyl group instead of a pyrimidinyl group.

    4-AMINO-5-(AMINOMETHYL)-2-METHYLPYRIMIDINE: Contains a pyrimidinyl group but lacks the benzoate ester and piperidyl group.

Uniqueness

ETHYL 4-[({[1-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical properties and biological activities

Properties

Molecular Formula

C23H31N5O2S

Molecular Weight

441.6 g/mol

IUPAC Name

ethyl 4-[[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioylamino]benzoate

InChI

InChI=1S/C23H31N5O2S/c1-4-6-20-15-21(25-16(3)24-20)28-13-11-19(12-14-28)27-23(31)26-18-9-7-17(8-10-18)22(29)30-5-2/h7-10,15,19H,4-6,11-14H2,1-3H3,(H2,26,27,31)

InChI Key

RZELTGIHQUMONU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)C)N2CCC(CC2)NC(=S)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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